![molecular formula C11H20N2 B2616492 1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine CAS No. 2350722-30-2](/img/structure/B2616492.png)
1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine, also known as BICP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. BICP belongs to the class of piperazine compounds and is a bicyclic bridged derivative of piperazine.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Neurological Disorders
Piperazine derivatives, especially those incorporating bicyclic structures, have been investigated for their potential in treating neurological disorders. For instance, certain piperazine derivatives of triazolotriazine have shown potent and selective antagonistic activity on adenosine A2a receptors, which is relevant for the treatment of Parkinson's disease. This is significant because adenosine A2a receptor antagonists can modulate dopamine neurotransmission and potentially offer therapeutic benefits in Parkinson's disease and possibly other neuropsychiatric conditions (Peng et al., 2004).
2. Antibacterial Agents
Piperazine scaffolds have also been evaluated for their antibacterial properties. A study on pyrido(2,3-d)pyrimidine derivatives with piperazine units revealed compounds with significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. This suggests the potential of bicyclic piperazine derivatives in developing new antibacterial agents (Matsumoto & Minami, 1975).
3. Antidepressant Effects
Certain piperazine derivatives have been studied for their potential antidepressant effects. For example, compounds exhibiting antagonistic activity on 5-HT2A receptors have shown promising results in rodent behavioral assays, indicating the potential use of these derivatives in developing antidepressant medications (Pandey et al., 2010).
4. Antihypertensive Activity
Piperazine-based compounds have been synthesized with the aim of achieving peripheral 5-HT2 antagonism, resulting in potent antihypertensive activity in animal models. This highlights the therapeutic potential of bicyclic piperazine derivatives in treating hypertension (Bogeso et al., 1988).
5. Drug Design and Synthesis
Bicyclic piperazine structures serve as key building blocks in medicinal chemistry, enabling the development of diverse pharmacologically active compounds. Their incorporation into drug molecules can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds (Mordini et al., 2014).
Eigenschaften
IUPAC Name |
1-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-10-7-9(1)8-11(10)13-5-3-12-4-6-13/h9-12H,1-8H2/t9-,10+,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAVOYVMTSPJFK-AXFHLTTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@H]2N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

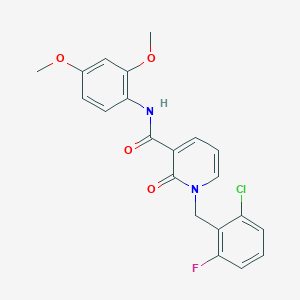
![2-(2-bromophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2616412.png)
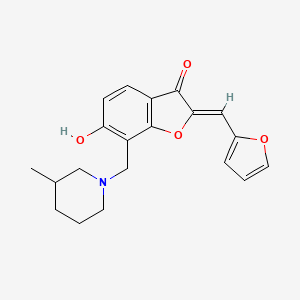
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B2616418.png)
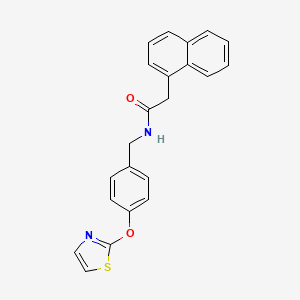
![Ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate](/img/structure/B2616420.png)
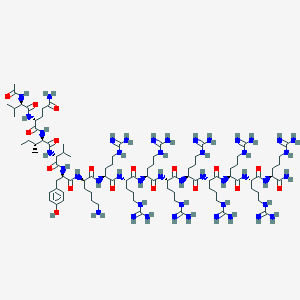
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid](/img/structure/B2616422.png)

![2-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2616424.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide](/img/structure/B2616425.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2616428.png)
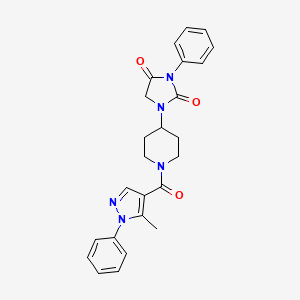
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2616431.png)